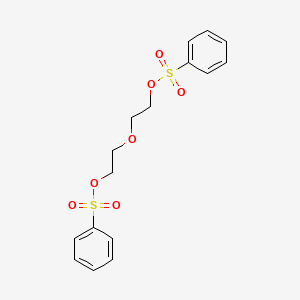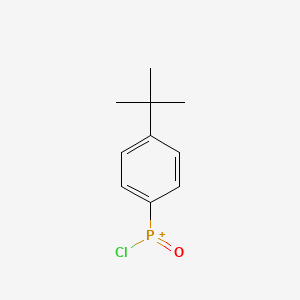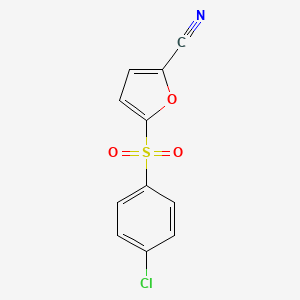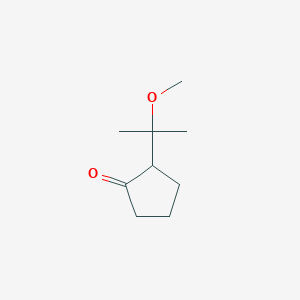![molecular formula C12H16S B14455035 {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene CAS No. 70856-98-3](/img/structure/B14455035.png)
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene typically involves the following steps:
Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.
Attachment to the Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation method.
Introduction of the Ethenyl Group: The final step involves the addition of the ethenyl group to the benzene ring, which can be done through a Heck reaction or similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can engage in nucleophilic interactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
{2-[(Butan-2-yl)sulfanyl]ethyl}benzene: Similar structure but with an ethyl group instead of an ethenyl group.
{2-[(Butan-2-yl)sulfanyl]propyl}benzene: Contains a propyl group instead of an ethenyl group.
Uniqueness
{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is unique due to the presence of both a sulfanyl group and an ethenyl group on the benzene ring
特性
CAS番号 |
70856-98-3 |
|---|---|
分子式 |
C12H16S |
分子量 |
192.32 g/mol |
IUPAC名 |
2-butan-2-ylsulfanylethenylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChIキー |
OIKCTJVFXFCOCI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)SC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)




![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)






